![molecular formula C7H7Cl2NO2S B2901017 N-[(4-Chlorophenyl)methyl]sulfamoyl chloride CAS No. 810661-21-3](/img/structure/B2901017.png)
N-[(4-Chlorophenyl)methyl]sulfamoyl chloride
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Description
“N-[(4-Chlorophenyl)methyl]sulfamoyl chloride” is a chemical compound with the CAS Number: 810661-21-3 . It has a molecular weight of 240.11 and its IUPAC name is 4-chlorobenzylsulfamoyl chloride .
Molecular Structure Analysis
The InChI code for “N-[(4-Chlorophenyl)methyl]sulfamoyl chloride” is 1S/C7H7Cl2NO2S/c8-7-3-1-6(2-4-7)5-10-13(9,11)12/h1-4,10H,5H2 . This indicates that the molecule consists of a benzene ring substituted with a chlorine atom and a sulfamoyl chloride group attached to the benzene ring via a methylene bridge.Physical And Chemical Properties Analysis
“N-[(4-Chlorophenyl)methyl]sulfamoyl chloride” has a molecular formula of C7H7Cl2NO2S .Scientific Research Applications
Anti-Allergic Activities
A series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching . Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds have more potent activities than levocetirizine .
Antimicrobial Activity
The synthesized compounds of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . Compounds d1, d2, and d3 have promising antimicrobial activity .
Anticancer Activity
The synthesized compounds of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide were also evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Anti-Inflammatory Activities
Some derivatives of sulfonamides reported showed good anti-inflammatory activities . Hence, sulfonamides may produce synergistic action with the pharmacophore of levocetirizine .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-7-3-1-6(2-4-7)5-10-13(9,11)12/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFCWPUSPYYCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chlorophenyl)methyl]sulfamoyl chloride |
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